molecular formula C14H14O2S2 B14427810 2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione CAS No. 80783-86-4

2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione

Cat. No.: B14427810
CAS No.: 80783-86-4
M. Wt: 278.4 g/mol
InChI Key: IKDLYEBCHWXJMJ-UHFFFAOYSA-N
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Description

2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione is an organic compound belonging to the class of naphthoquinones. This compound is characterized by the presence of two ethylsulfanyl groups attached to the naphthalene-1,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione typically involves the introduction of ethylsulfanyl groups to the naphthoquinone core. One common method is the reaction of 2,3-dichloro-1,4-naphthoquinone with ethanethiol in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the substitution of chlorine atoms with ethylsulfanyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinone core can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells. Additionally, the ethylsulfanyl groups may enhance the compound’s ability to interact with specific molecular targets, further contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichloro-1,4-naphthoquinone: A precursor in the synthesis of 2,3-Bis(ethylsulfanyl)naphthalene-1,4-dione.

    2,3-Bis(2-hydroxyethylthio)-1,4-naphthoquinone: Another derivative with similar structural features but different substituents.

    1,4-Naphthoquinone: The parent compound with diverse biological activities

Uniqueness

This compound is unique due to the presence of ethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s solubility and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

80783-86-4

Molecular Formula

C14H14O2S2

Molecular Weight

278.4 g/mol

IUPAC Name

2,3-bis(ethylsulfanyl)naphthalene-1,4-dione

InChI

InChI=1S/C14H14O2S2/c1-3-17-13-11(15)9-7-5-6-8-10(9)12(16)14(13)18-4-2/h5-8H,3-4H2,1-2H3

InChI Key

IKDLYEBCHWXJMJ-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(=O)C2=CC=CC=C2C1=O)SCC

Origin of Product

United States

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